Direct Head-to-Head Comparison: Quercetin 3,7-Dimethyl Ether Exhibits Superior Vasorelaxant Potency (pEC50 = 4.70) vs. Quercetin and Methylated Derivatives
In a direct comparative study using phenylephrine-precontracted rat aortic rings, quercetin 3,7-dimethyl ether demonstrated the highest vasorelaxant potency among all tested compounds, including unmodified quercetin, quercetin 3,4′,7-trimethyl ether (ayanin), and quercetin 3,3′,4′,7-tetramethyl ether [1]. The study also confirmed that the relaxant effect of quercetin 3,7-dimethyl ether is mediated through the NO/cGMP pathway, as it was significantly decreased by endothelial removal, methylene blue (guanylyl cyclase inhibitor), and L-NAME (NO-synthase inhibitor) [1].
| Evidence Dimension | Vasorelaxant potency (pEC50, -log M) |
|---|---|
| Target Compound Data | 4.70 ± 0.18 |
| Comparator Or Baseline | Quercetin: 3.96 ± 0.07; Quercetin 3,4′,7-trimethyl ether: 3.64 ± 0.02; Quercetin 3,3′,4′,7-tetramethyl ether: 3.11 ± 0.16 |
| Quantified Difference | 5.5-fold higher potency than quercetin (pEC50 difference of 0.74 units); 11.5-fold higher than quercetin 3,4′,7-trimethyl ether; 39-fold higher than quercetin 3,3′,4′,7-tetramethyl ether |
| Conditions | Rat isolated aortic rings, precontracted with phenylephrine; pEC50 calculated as concentration producing 50% inhibition of maximal contractile response |
Why This Matters
For researchers investigating vascular smooth muscle relaxation or screening vasoactive natural products, the 5.5-fold greater potency of quercetin 3,7-dimethyl ether over unmodified quercetin directly impacts experimental design, required concentrations, and interpretation of in vitro and ex vivo studies.
- [1] Guerrero MF, Puebla P, Carron R, et al. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. J Pharm Pharmacol. 2002;54(10):1373-1378. View Source
